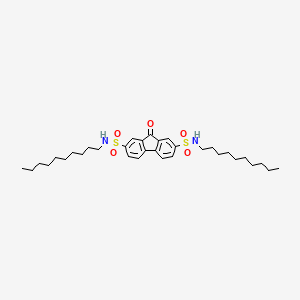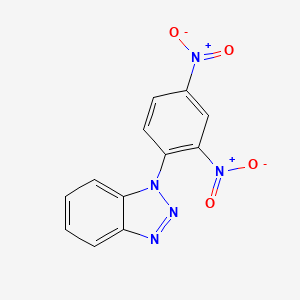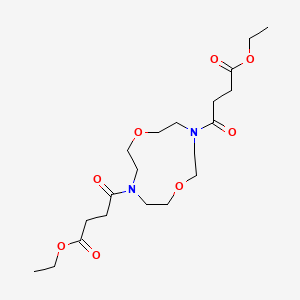![molecular formula C20H15ClN2O2 B11708797 2-chloro-N-[2-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B11708797.png)
2-chloro-N-[2-(phenylcarbamoyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cloro-N-[2-(fenilcarbamoil)fenil]benzamida es un compuesto orgánico que pertenece a la clase de las benzamidas. Se caracteriza por la presencia de un grupo cloro, un grupo fenilcarbamoyl y una porción de benzamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-cloro-N-[2-(fenilcarbamoil)fenil]benzamida generalmente implica la reacción de 2-cloro nicotinilo isocianato con 2-cloroanilina en diclorometano. La mezcla de reacción se agita a temperatura ambiente durante la noche y luego se evapora el solvente para obtener el producto bruto. El producto sólido se recristaliza en etanol para obtener cristales de bloque incoloros .
Métodos de producción industrial
En entornos industriales, la producción de derivados de benzamida a menudo implica la condensación directa de ácidos benzoicos y aminas bajo irradiación ultrasónica en presencia de un líquido iónico ácido de Lewis inmovilizado en tierra de diatomita. Este método es ventajoso debido a su alta eficiencia, tiempos de reacción cortos y proceso ecológico .
Análisis De Reacciones Químicas
Tipos de reacciones
2-cloro-N-[2-(fenilcarbamoil)fenil]benzamida experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El grupo cloro en el compuesto se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Reactivos como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Reactivos como hidróxido de sodio o terc-butóxido de potasio.
Principales productos formados
Oxidación: Formación de los ácidos carboxílicos o cetonas correspondientes.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de varias benzamidas sustituidas.
Aplicaciones Científicas De Investigación
2-cloro-N-[2-(fenilcarbamoil)fenil]benzamida tiene varias aplicaciones en investigación científica:
Química: Se utiliza como intermedio en la síntesis de otras moléculas orgánicas complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antibacterianas y antifúngicas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, incluida su función como inhibidor de enzimas específicas.
Industria: Se utiliza en la producción de productos farmacéuticos, agroquímicos y otros productos químicos finos.
Mecanismo De Acción
El mecanismo de acción de 2-cloro-N-[2-(fenilcarbamoil)fenil]benzamida implica su interacción con objetivos moleculares específicos. Por ejemplo, se ha demostrado que inhibe la biotin carboxilasa, una enzima involucrada en la síntesis de ácidos grasos. El compuesto se une al sitio de unión de la biotina en presencia de ADP, inhibiendo así la actividad de la enzima .
Comparación Con Compuestos Similares
Compuestos similares
Triflumuron: 2-cloro-N-[[4-(trifluorometoxi)fenil]carbamoyl]benzamida, un insecticida sintético.
N-(2-(4-cloro-fenil)-1-(4-cloro-fenilcarbamoyl)-vinil)-benzamida: Otro derivado de benzamida con características estructurales similares
Singularidad
2-cloro-N-[2-(fenilcarbamoil)fenil]benzamida es único debido a su disposición estructural específica, que imparte propiedades químicas y biológicas distintas. Su capacidad para inhibir la biotin carboxilasa lo distingue de otros derivados de benzamida, convirtiéndolo en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C20H15ClN2O2 |
|---|---|
Peso molecular |
350.8 g/mol |
Nombre IUPAC |
2-[(2-chlorobenzoyl)amino]-N-phenylbenzamide |
InChI |
InChI=1S/C20H15ClN2O2/c21-17-12-6-4-10-15(17)19(24)23-18-13-7-5-11-16(18)20(25)22-14-8-2-1-3-9-14/h1-13H,(H,22,25)(H,23,24) |
Clave InChI |
AAKFRBNGXILXPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2-hydroxyquinolin-3-yl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11708717.png)
![1,5-Bis[(3-methoxypropyl)amino]-9,10-dihydroanthracene-9,10-dione](/img/structure/B11708719.png)
![Benzamide, N-[bis(diethylamino)phosphinyl]-](/img/structure/B11708721.png)

![2-chloro-N'-[4-(4-pentylcyclohexyl)benzoyl]benzohydrazide](/img/structure/B11708744.png)


![6-bromo-3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11708753.png)
![N-[4-(adamantan-1-yl)phenyl]-4-bromobenzamide](/img/structure/B11708754.png)

![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(naphthalen-2-yl)acetamide](/img/structure/B11708766.png)

![3-benzyl-7-({(2Z)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-phenylethyl}oxy)-4-methyl-2H-chromen-2-one](/img/structure/B11708789.png)
![3,5-dibromo-N-[2,5-dichloro-3-(4-methylbenzoyl)phenyl]-2-hydroxybenzamide](/img/structure/B11708795.png)
